ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a triazole-based heterocyclic compound with a complex molecular architecture. Its structure comprises a 1,2,4-triazole core substituted at position 5 with a pyridin-3-yl group and at position 4 with a 1H-pyrrol-1-yl moiety. A sulfanylacetyl amino linker connects the triazole ring to an ethyl 2-aminobenzoate ester (Figure 1). This compound’s design integrates pharmacophoric elements commonly associated with bioactive molecules, including the triazole ring (known for hydrogen-bonding and π-stacking interactions) and the pyridine-pyrrole system, which may enhance binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-2-31-21(30)17-9-3-4-10-18(17)24-19(29)15-32-22-26-25-20(16-8-7-11-23-14-16)28(22)27-12-5-6-13-27/h3-14H,2,15H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZTAZZBDCLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withzinc complexes . These complexes are known to play crucial roles in various biological processes, including enzyme function and protein synthesis.
Mode of Action
It’s worth noting that similar compounds have been used ascatalysts in chemical reactions. They can facilitate reactions by reducing the activation energy, thereby increasing the rate of the reaction.
Biochemical Pathways
Related compounds have been involved inMichael addition reactions , a type of conjugate addition, which is a key step in many biosynthetic pathways.
Biological Activity
Ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that incorporates various pharmacologically relevant moieties, including a triazole ring and a pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacteria and fungi. In a study evaluating the antimicrobial activity of triazole derivatives, certain compounds demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the sulfanyl group in this compound may enhance its antimicrobial efficacy.
Anticancer Properties
The triazole moiety is often linked to anticancer activity. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation in various cell lines. For example, the antiproliferative effects of synthesized triazoles were evaluated against breast, colon, and lung cancer cell lines, where some exhibited significant cytotoxicity . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Compounds containing the triazole ring have also been studied for their ability to inhibit specific enzymes involved in disease processes. For instance, some derivatives have been identified as inhibitors of AbTYR, an enzyme implicated in melanin synthesis. These inhibitors demonstrated activity at micromolar concentrations, suggesting potential applications in treating hyperpigmentation disorders .
Synthesis and Evaluation
A study synthesized this compound and evaluated its biological activity. The compound was tested against various microbial strains and cancer cell lines. Results indicated that it possessed moderate antibacterial activity and significant anticancer properties .
| Compound | Activity Type | Test Organism/Cell Line | Result |
|---|---|---|---|
| Ethyl 2-[({[5-(pyridin-3-yl)...] | Antimicrobial | Staphylococcus aureus | Moderate |
| Ethyl 2-[({[5-(pyridin-3-yl)...] | Anticancer | Breast cancer cells | Significant cytotoxicity |
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds highlighted that modifications to the triazole or pyridine rings can significantly alter biological activities. For example, substituents on the pyridine ring were found to influence both the potency and selectivity of the compounds against specific targets .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing triazole and pyrrole moieties. Ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been synthesized and tested against various bacterial strains. The presence of the triazole ring is particularly significant as it has been associated with enhanced activity against resistant bacterial strains.
Case Study:
A study evaluated the antibacterial efficacy of several triazole derivatives, including the compound , against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting a promising avenue for developing new antibacterial agents .
Antifungal Activity
The compound's structure suggests potential antifungal properties as well. The incorporation of pyridine and triazole groups has been linked to increased antifungal activity against pathogens such as Candida albicans.
Research Insights:
In a comparative study, derivatives of this compound were tested for their fungicidal activity. Results showed that compounds with a similar scaffold demonstrated significant inhibition of fungal growth, making them candidates for further development as antifungal agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.
Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis through the activation of caspase pathways. The structure-function relationship analysis indicated that modifications to the pyrrole and triazole rings could enhance cytotoxicity .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties.
| Structural Component | Activity | Significance |
|---|---|---|
| Pyridine Ring | Antibacterial | Enhances interaction with bacterial enzymes |
| Pyrrole Moiety | Antifungal | Contributes to membrane disruption in fungal cells |
| Triazole Group | Anticancer | Facilitates apoptosis via caspase activation |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s pyridin-3-yl group differs from the 4-chlorobenzyl substituent in , altering electronic and steric properties.
- The 2-position ester in the target compound vs. the 4-position in may influence solubility and metabolic stability due to steric effects on hydrolysis.
- Derivatives in lack the pyrrole substituent and ester linkage, simplifying their structures but reducing functional diversity.
Biochemical Activity and Pharmacological Potential
While direct data for the target compound are unavailable, insights can be drawn from analogues:
- Antimicrobial Activity : Triazole derivatives with pyridinyl and chlorobenzyl groups (e.g., ) show moderate activity against Gram-positive bacteria, attributed to membrane disruption or enzyme inhibition.
- Enzyme Inhibition : Compounds like those in inhibit tyrosine kinases and cyclooxygenases, suggesting that the target’s triazole-pyrrole system may enhance binding to similar active sites.
- Structure-Activity Relationships (SAR) :
Physicochemical Properties
- Lipophilicity : The chlorobenzyl group in (LogP ~3.5 estimated) increases hydrophobicity compared to the target compound’s pyridin-3-yl (LogP ~2.8 estimated), affecting absorption and distribution.
- Solubility : The target’s 2-position ester may improve aqueous solubility relative to due to reduced steric hindrance.
- Thermal Stability : Pyrrole and triazole rings in both compounds likely confer high thermal stability, as observed in crystallographic studies using SHELX .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with S-alkylation of a triazole-thiol intermediate. For example, a similar triazole derivative was synthesized by reacting 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in methanol under alkaline conditions (NaOH), followed by purification via chromatography . Intermediate validation relies on spectral characterization (¹H-NMR, ¹³C-NMR) to confirm structural integrity, as seen in analogous triazole derivatives .
Q. How is the compound characterized post-synthesis?
Post-synthesis characterization includes:
- ¹H-NMR and ¹³C-NMR spectroscopy to confirm substituent positions and bond formation .
- Mass spectrometry for molecular weight validation.
- Elemental analysis to verify purity. For example, in a related triazole-acetamide compound, NMR peaks at δ 2.5–3.0 ppm confirmed sulfanyl-acetyl group integration .
Q. What solvents and catalysts are optimal for its synthesis?
Methanol or ethanol with NaOH as a base is commonly used for S-alkylation reactions. Catalysts are not typically required, but reaction yields can be improved by optimizing stoichiometry (e.g., 1:1 molar ratio of thiol to alkyl halide) and refluxing at 50–60°C for 6–12 hours .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yield?
Use statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, reaction time). For instance, a Central Composite Design (CCD) could reduce the number of trials while modeling interactions between parameters . Computational tools like ICReDD’s quantum chemical reaction path searches may further narrow optimal conditions .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts?
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
- LC-MS/MS analysis to detect trace byproducts.
- Variable temperature NMR to assess dynamic effects in pyrrole or pyridine substituents .
Q. How can computational methods predict bioactivity or reaction mechanisms?
- Molecular docking : Screen against target enzymes (e.g., kinases, cytochrome P450) using the pyridine and triazole moieties as pharmacophores .
- DFT calculations : Study sulfanyl-acetyl group reactivity, such as oxidation to sulfones or nucleophilic substitution pathways .
- MD simulations : Model interactions with lipid bilayers to predict membrane permeability .
Q. What purification challenges arise, and how are they addressed?
- Challenge : Co-elution of byproducts during column chromatography.
- Solution : Use gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) or preparative HPLC with a C18 column .
- Challenge : Hydrolysis of the benzoate ester under basic conditions.
- Solution : Maintain pH < 8 during workup and use anhydrous solvents .
Q. How do structural modifications (e.g., pyridine vs. pyrrole substitution) affect bioactivity?
- Pyridine substitution : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in triazole-based kinase inhibitors .
- Pyrrole substitution : May alter redox properties or hydrogen-bonding capacity, impacting antimicrobial activity .
- Method : Synthesize analogs via Suzuki coupling or Ullmann reactions, then compare IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
